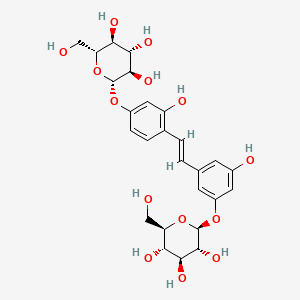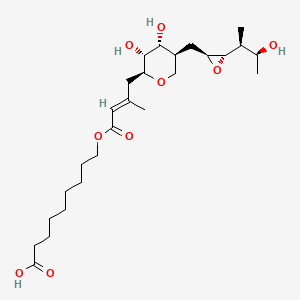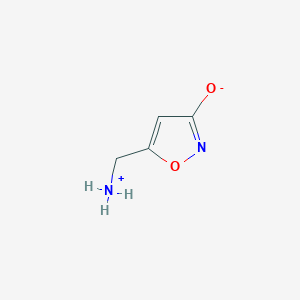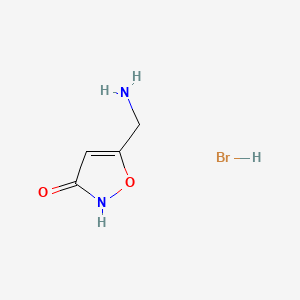
Nanafrocin
Vue d'ensemble
Description
Nanafrocin, also known as [(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-naphtho[2,3-c]pyran-3-yl]acetic acid, is a chemical compound . It was first isolated as orange needles from a culture of Streptomyces rosa var. notoensis . It is known to be active against Gram-positive bacteria, Trichophyton, and Mycoplasma and is useful as a medicament for humans and animals .
Synthesis Analysis
A new, rapid, and efficient method, multiple reaction monitoring liquid chromatography–tandem mass spectrometry, has been developed for analysis of nanafrocin in foodstuffs of animal origin . The researchers used a C18 stationary phase coupled with triple-quadrupole tandem mass spectrometry in negative-electrospray mode .Molecular Structure Analysis
The molecular formula of Nanafrocin is C16H14O6 . Its average mass is 302.279 Da and its monoisotopic mass is 302.079041 Da .Chemical Reactions Analysis
The researchers developed a method for the analysis of nanafrocin in foodstuffs of animal origin using multiple reaction monitoring liquid chromatography–tandem mass spectrometry . The limits of detection (LOD) and quantification (LOQ) were 0.005 and 0.01 mg kg −1, respectively, in the matrixes .Physical And Chemical Properties Analysis
Nanafrocin has a density of 1.5±0.1 g/cm3, a boiling point of 601.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 73.5±0.4 cm3, and it has 6 H bond acceptors and 2 H bond donors .Applications De Recherche Scientifique
Inhibition of DNMT3B
Nanaomycin A has been found to selectively inhibit DNMT3B, a DNA methyltransferase . This inhibition leads to the reactivation of silenced tumor suppressor genes in human cancer cells . This is significant because DNA methyltransferases (DNMT) are emerging targets for the development of a new class of cancer therapeutics .
Reduction of Global Methylation Levels
Treatment with Nanaomycin A has been shown to reduce global methylation levels in tumor cell lines . This demethylation can lead to the reactivation of transcription of tumor suppressor genes, such as RASSF1A .
Antiproliferative Effects
Nanaomycin A has been observed to induce antiproliferative effects in different tumor cell lines . This means it can inhibit the growth and proliferation of these cells, which is a desirable effect in cancer treatment .
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Nanaomycin K, an analog of Nanaomycin A, has been found to inhibit EMT, an important mechanism of cancer cell invasion and migration . This inhibition can potentially slow down the progression of cancers such as bladder cancer .
Anti-Tumor Effects
In vivo studies have shown that Nanaomycin K can significantly inhibit tumor growth in bladder cancer cells . This suggests that Nanaomycin A and its analogs could be potential therapeutic candidates for cancer treatment .
Induction of Apoptosis
Nanaomycin K has been found to induce apoptosis in bladder cancer cell lines . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Mécanisme D'action
Target of Action
Nanaomycin A, also known as Nanafrocin, primarily targets DNA methyltransferases (DNMT), specifically DNMT3B . DNMTs are enzymes involved in the epigenetic regulation of the genome and are emerging targets for the development of a new class of cancer therapeutics . DNMT3B is a de novo methyltransferase involved in embryonic development and in the establishment of genomic imprints .
Mode of Action
Nanaomycin A interacts with DNMT3B and inhibits its function . This inhibition results in a reduction of global methylation levels in cells and reactivates the transcription of the RASSF1A tumor suppressor gene . Nanaomycin A was initially identified by a virtual screening for inhibitors against DNMT1 .
Biochemical Pathways
Nanaomycin A affects the DNA methylation pathway. DNA methylation is a biochemical process that is critical for normal development in higher organisms. It involves the addition of a methyl group to the C5 position of the cytosine ring resulting in 5-methylcytosine . Nanaomycin A’s inhibition of DNMT3B disrupts this pathway, leading to a decrease in methylation and an increase in gene expression .
Result of Action
The molecular effect of Nanaomycin A’s action is the reduction of global methylation levels in cells . This demethylation leads to the reactivation of the transcription of the RASSF1A tumor suppressor gene . On a cellular level, Nanaomycin A induces antiproliferative effects in different tumor cell lines originating from different tissues .
Safety and Hazards
Nanafrocin has acute toxicity with an LD50 (intra-peritoneal injection) in mice of 28.2 mg kg −1 . To ensure the dietary safety of consumers, the Positive List System (Ministry of Health, Labor, and Welfare, Japan) has been established to indicate the maximum tolerance level (MRL 0.03 mg kg −1) for veterinary medicinal products, including nanafrocin, in foodstuffs of animal origin .
Propriétés
IUPAC Name |
2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHPTKRISJQTN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018642 | |
| Record name | Nanafrocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nanaomycin A | |
CAS RN |
52934-83-5 | |
| Record name | Nanaomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52934-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nanafrocin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanafrocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nanaomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANAFROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XBV72641V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)
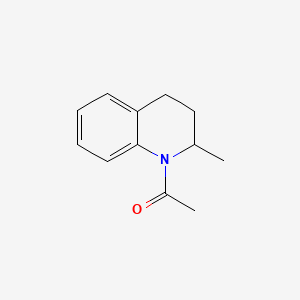
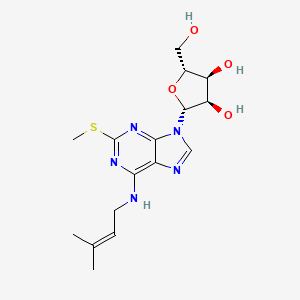
![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B1676856.png)
![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)
![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)
![1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B1676862.png)
